molecular formula C10H12N6O4 B2499734 ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 312508-11-5

ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2499734
CAS No.: 312508-11-5
M. Wt: 280.244
InChI Key: QYVSNRXIAXHSEF-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, an ethyl carboxylate ester at position 4, and a 1,2,5-oxadiazole (furazan) ring at position 1. The oxadiazole moiety is further functionalized with an acetylamino group at position 2. Its molecular formula is C₁₀H₁₂N₈O₄, with a monoisotopic mass of 308.099 g/mol (estimated based on analogs in ).

This compound belongs to a class of molecules designed for diverse applications, including medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., corrosion inhibitors). Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL () and visualization tools like WinGX/ORTEP ().

Properties

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O4/c1-4-19-10(18)7-5(2)16(15-12-7)9-8(11-6(3)17)13-20-14-9/h4H2,1-3H3,(H,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVSNRXIAXHSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is typically synthesized through a multistep organic reaction process. Starting with ethyl 4-chloro-5-methyl-1H-1,2,3-triazole-4-carboxylate, the synthetic route involves:

  • Nucleophilic substitution to introduce the oxadiazolyl group.

  • Subsequent acetylation to form the acetylamino group.

Industrial Production Methods: : The industrial production of this compound might employ high-efficiency continuous-flow reactors, which enable precise control over reaction conditions (temperature, pressure, and concentration) and enhance yield. Optimized catalysts and solvents are used to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation under specific conditions, altering its functional groups.

  • Reduction: : Reductive conditions can convert acetylamino groups into primary amines.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur on the heterocyclic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Various halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).

Major Products: : Depending on the reaction, products may include various functionalized derivatives such as amines, alcohols, and other substituted heterocycles.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has been the focus of extensive research due to its versatile applications:

  • Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules and novel pharmaceuticals.

  • Biology: : Acts as a probe in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: : Investigated for potential therapeutic uses, particularly in anticancer and antimicrobial research.

  • Industry: : Used in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The oxadiazole and triazole rings are crucial for binding to enzymes and receptors, influencing biochemical pathways. By modulating these interactions, the compound can exert pharmacological effects, such as inhibiting enzyme functions or disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent on Oxadiazole (Position 4) Substituent on Triazole (Position 5) Ester Group (Position 4)
Target Compound Acetylamino Methyl Ethyl
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () Amino Methyl Ethyl
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate () Amino Ethyl Ethyl
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate () Amino Pyrrolidinylmethyl Ethyl

Key Observations :

  • Acetylamino vs. Amino (Oxadiazole): The target compound’s acetylamino group introduces steric bulk and electron-withdrawing character compared to the amino group in . This may reduce solubility but enhance stability against oxidation ().
  • Methyl vs.
  • Pyrrolidinylmethyl (Triazole) : The bulky substituent in may hinder crystallization but could enhance binding to hydrophobic pockets in biological targets ().

Table 2: Antiproliferative Activity of Triazole Derivatives

Compound Cell Line (NCI-H522 Lung Cancer) Growth Inhibition (%) Reference
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate NCI-H522 69.80%
Target Compound (Hypothesized) NCI-H522 Data pending -

Analysis :

  • The phenylaminoethyl derivative () shows moderate activity, suggesting that electron-rich substituents on the triazole enhance interaction with cellular targets.

Corrosion Inhibition Properties

Table 3: Corrosion Inhibition Efficiency in HCl Medium

Compound Concentration (M) Inhibition Efficiency (%) Metal Substrate Reference
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 0.1 85 Aluminium Alloy (20)
Substituted 1,3,4-oxadiazole derivatives 0.5 78–92 Mild Steel (21)

Comparison :

  • The acetylamino group may improve adsorption on metal surfaces via lone-pair donation from the carbonyl oxygen ().

Physicochemical Properties

Table 4: Calculated Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound 308.099 1.2 0.5
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 238.207 0.8 1.2
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate 252.234 1.5 0.3

Notes:

  • The acetylamino group increases logP compared to amino analogs, reducing solubility ().
  • Ethyl substitution at triazole position 5 further elevates logP ().

Biological Activity

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and antitumor properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and triazole moieties, which are known for their diverse biological activities. The chemical structure can be represented as follows:

C12H14N6O4\text{C}_{12}\text{H}_{14}\text{N}_{6}\text{O}_{4}

Structural Components

  • Oxadiazole Ring : Contributes to the compound's biological activity, particularly in antimicrobial properties.
  • Triazole Ring : Often associated with antifungal and anticancer activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 - 25 μg/mL
Staphylococcus aureus25 - 50 μg/mL
Pseudomonas aeruginosa50 - 100 μg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal activity of the compound has also been explored. Triazole derivatives are known for their mechanism of action involving the inhibition of ergosterol biosynthesis in fungi. This compound has shown promising results against common fungal pathogens such as Candida albicans.

Fungal Strain MIC (μg/mL)
Candida albicans1.6 - 25
Aspergillus niger12.5 - 50

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through various pathways. Case studies have reported significant reductions in tumor cell viability when treated with triazole derivatives.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of related triazoles on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results :
    • HeLa cells showed a viability reduction of up to 70% at concentrations above 50 μg/mL.
    • MCF7 cells exhibited similar trends with IC50 values around 40 μg/mL.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic pathways:

  • Inhibition of Cytochrome P450 : Similar compounds have been shown to inhibit fungal cytochrome P450 enzymes essential for ergosterol biosynthesis.
  • DNA Interaction : Triazoles can intercalate into DNA structures, disrupting replication and transcription processes in cancer cells.

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